molecular formula C11H19F3N2 B11869535 4-(4-Trifluoromethylpiperidino)piperidine

4-(4-Trifluoromethylpiperidino)piperidine

Cat. No.: B11869535
M. Wt: 236.28 g/mol
InChI Key: OKDUTHVDADYUMU-UHFFFAOYSA-N
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Description

4-(4-Trifluoromethylpiperidino)piperidine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Trifluoromethylpiperidino)piperidine typically involves the hydrogenation reduction of 4-(trifluoromethyl)pyridine. This process can be carried out using catalysts such as palladium on carbon or Raney nickel. The reaction is performed under hydrogen gas at room temperature and atmospheric pressure. The reaction mixture is then filtered to remove the catalyst, and the filtrate is concentrated by distillation to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of reaction parameters to achieve consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-(4-Trifluoromethylpiperidino)piperidine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: It can be reduced using suitable reducing agents to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

4-(4-Trifluoromethylpiperidino)piperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Trifluoromethylpiperidino)piperidine involves its interaction with molecular targets and pathways within biological systems. The compound can modulate various signaling pathways, including those involved in neurotransmission and cellular signaling. Its effects are mediated through binding to specific receptors and enzymes, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Trifluoromethylpiperidino)piperidine is unique due to the specific positioning of the trifluoromethyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H19F3N2

Molecular Weight

236.28 g/mol

IUPAC Name

1-piperidin-4-yl-4-(trifluoromethyl)piperidine

InChI

InChI=1S/C11H19F3N2/c12-11(13,14)9-3-7-16(8-4-9)10-1-5-15-6-2-10/h9-10,15H,1-8H2

InChI Key

OKDUTHVDADYUMU-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)C(F)(F)F

Origin of Product

United States

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